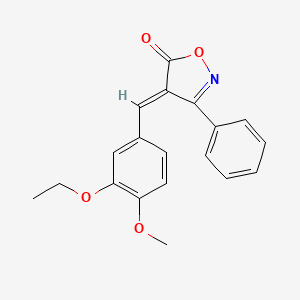![molecular formula C13H12N2O2S B5502412 N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)
N-[(benzylamino)carbonothioyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- N-(1-Naphthyl)furan-2-carboxamide, a related compound, was synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to obtain the corresponding thioamide. The thioamide was then oxidized to synthesize a complex furan derivative (А. Aleksandrov & М. М. El’chaninov, 2017).
- A similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized and characterized using various spectroscopic techniques. The crystal structure was determined using single-crystal X-ray diffraction (S. Saeed et al., 2010).
Molecular Structure Analysis
- The molecular structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was analyzed through X-ray diffraction, revealing specific spatial arrangements and intramolecular hydrogen bonding patterns (S. Saeed et al., 2010).
Chemical Reactions and Properties
- N-(Cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related, exhibit colorimetric sensing of fluoride anions. This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, demonstrating the chemical reactivity of similar compounds (E. A. Younes et al., 2020).
Physical Properties Analysis
- The synthesis of furan-based compounds often involves reactions under specific conditions, such as solvent-free conditions or reflux in MeCN, indicating their stability and reactivity under various physical conditions (R. Mohebat et al., 2015).
Chemical Properties Analysis
- The chemical properties of related furamide derivatives can be inferred from their reactivity in various synthesis reactions and their ability to form stable crystalline structures, as seen in the synthesis and characterization studies of similar compounds (S. Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
N-[(benzylamino)carbonothioyl]-2-furamide is involved in various synthetic and reactivity studies. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which underwent further treatment to produce thioamide derivatives, showcasing the synthetic versatility of compounds related to N-[(benzylamino)carbonothioyl]-2-furamide (Aleksandrov & El’chaninov, 2017). Similarly, Aleksandrov et al. (2021) demonstrated the acylation of benzothiazol-6-amine with furan-2-carbonyl chloride, leading to N-(1,3-benzothiazol-6-yl)furan-2-carboxamide and its thioamide derivative, indicating the compound's role in synthesizing complex molecular structures (Aleksandrov et al., 2021).
Spectroscopic Characterization and Crystal Structure
N-[(benzylamino)carbonothioyl]-2-furamide and its derivatives have also been the subject of spectroscopic characterization and crystal structure analysis. Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, using various spectroscopic techniques and single crystal X-ray diffraction (Saeed et al., 2010).
Catalysis and Green Chemistry
In the field of catalysis and green chemistry, Khan et al. (2016) developed a copper-catalyzed regioselective carbonylation of benzamides, a process applicable to the carbonylation of furan and related derivatives. This work highlights the potential of N-[(benzylamino)carbonothioyl]-2-furamide derivatives in green chemistry applications (Khan et al., 2016). Additionally, Gao et al. (2020) reviewed recent advances in the synthesis of benzothiazole compounds related to green chemistry, underlining the environmental significance of these derivatives (Gao et al., 2020).
Propiedades
IUPAC Name |
N-(benzylcarbamothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(11-7-4-8-17-11)15-13(18)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOZDDCTBYXZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzylcarbamothioyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)
![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)
![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)


![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)